3-Iodothiophene-2-sulfonamide
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Overview
Description
3-Iodothiophene-2-sulfonamide is a chemical compound with the CAS Number: 2243508-22-5 . It has a molecular weight of 289.12 . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, has been a topic of interest for many scientists . Thiophene-based analogs are considered potential biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C4H4INO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8) . The molecular structure of this compound has been studied using computational methods .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The compound is usually stored at a temperature of 4 degrees Celsius .Mechanism of Action
Target of Action
3-Iodothiophene-2-sulfonamide is a molecule that belongs to the class of thiophene-based analogs . These compounds have been of interest to scientists due to their potential biological activity . .
Mode of Action
It is known that sulfonamides, such as sulfanilamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
It is known that sulfonamides inhibit the folic acid metabolism cycle in bacteria , which could potentially lead to downstream effects such as inhibition of DNA synthesis and bacterial growth.
Pharmacokinetics
It is known that most sulfonamides are readily absorbed orally .
Result of Action
The inhibition of folic acid synthesis by sulfonamides can lead to the inhibition of bacterial growth .
Action Environment
It is known that sulfonamides and their metabolites can be discharged into the aquatic environment, where they can pose threats to ecosystems and human health .
Safety and Hazards
The safety data sheet for a similar compound, 2-Iodothiophene, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3-Iodothiophene-2-sulfonamide are not fully understood yet. Thiophene-based analogs, which this compound is a part of, have been studied extensively. They have been found to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Cellular Effects
Thiophene derivatives, a group that this compound belongs to, have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
It is known that thiophene derivatives can undergo various reactions, including oxidation, reduction, and hydrolysis, which are typical phase I metabolic reactions .
Temporal Effects in Laboratory Settings
Studies on iodothiophenes, a group that this compound belongs to, have shown that they undergo photodissociation under ultraviolet light, which can lead to changes in their effects over time .
Dosage Effects in Animal Models
Sulfonamides, a group that this compound belongs to, are known to be administered at varying dosages depending on the drug and the species being treated .
Metabolic Pathways
It is known that thiophene derivatives can undergo various reactions, including oxidation, reduction, and hydrolysis, which are typical phase I metabolic reactions .
Transport and Distribution
It is known that sulfonamides, a group that this compound belongs to, are distributed throughout the body .
Subcellular Localization
It is known that drugs can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-iodothiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPYGTXJQOMBRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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